molecular formula C44H30N4O2 B2841504 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide CAS No. 476318-09-9

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide

Cat. No.: B2841504
CAS No.: 476318-09-9
M. Wt: 646.75
InChI Key: TYBBZODHNPFFMD-UHFFFAOYSA-N
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Description

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

The synthesis of 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps :

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline core.

    Amidation: The quinoline derivative undergoes amidation to introduce the amide group.

    Reduction: The nitro group is reduced to an amine.

    Acylation: The amine is then acylated to form the desired product.

    Amination: Final amination step to complete the synthesis.

These reactions are typically carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its dual activity as both an antibacterial and anticancer agent, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O2/c49-43(37-27-41(31-11-3-1-4-12-31)47-39-17-9-7-15-35(37)39)45-33-23-19-29(20-24-33)30-21-25-34(26-22-30)46-44(50)38-28-42(32-13-5-2-6-14-32)48-40-18-10-8-16-36(38)40/h1-28H,(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBBZODHNPFFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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